molecular formula C9H15FO3 B14426046 Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol CAS No. 84553-47-9

Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol

Cat. No.: B14426046
CAS No.: 84553-47-9
M. Wt: 190.21 g/mol
InChI Key: XXEVXFFWVFJBMS-UHFFFAOYSA-N
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Description

Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol is a chemical compound that combines the properties of acetic acid and 4-fluorobicyclo[2.2.1]heptan-1-ol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol typically involves the reaction of 4-fluorobicyclo[2.2.1]heptan-1-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorobicyclo[2.2.1]heptan-1-amine
  • 4-fluorobicyclo[2.2.1]heptan-1-amine hydrochloride
  • 4-fluorobicyclo[2.2.1]heptan-1-ol

Uniqueness

Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol is unique due to the presence of both acetic acid and fluorinated bicyclic structures. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

84553-47-9

Molecular Formula

C9H15FO3

Molecular Weight

190.21 g/mol

IUPAC Name

acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol

InChI

InChI=1S/C7H11FO.C2H4O2/c8-6-1-3-7(9,5-6)4-2-6;1-2(3)4/h9H,1-5H2;1H3,(H,3,4)

InChI Key

XXEVXFFWVFJBMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC2(CCC1(C2)O)F

Origin of Product

United States

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